2,4(1H,3H)-Pyrimidinedione, 1-(3-hydroxy-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(3-hydroxy-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its pyrimidinedione core, which is substituted with a pyrrolidinyl group and a hydroxymethyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-hydroxy-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidinedione derivative with a suitable pyrrolidinyl precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-hydroxy-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyrrolidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the pyrimidinedione core.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-(3-hydroxy-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinedione core and the substituted groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: Known for its mast cell stabilization properties.
3-Hydroxy-4-methoxyphenylacetic acid: A simpler compound with different functional groups.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(3-hydroxy-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- stands out due to its unique combination of functional groups and the resulting chemical properties
Properties
CAS No. |
145828-66-6 |
---|---|
Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-[(3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O4/c1-6-2-13(10(17)11-9(6)16)12-3-7(5-14)8(15)4-12/h2,7-8,14-15H,3-5H2,1H3,(H,11,16,17)/t7-,8+/m1/s1 |
InChI Key |
YMUQKZLGXINIHX-SFYZADRCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)N2C[C@@H]([C@H](C2)O)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)N2CC(C(C2)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.